5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Beschreibung
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry, particularly as kinase inhibitors . The structure features a tert-butyl group at position 5, a methyl group at position 2, a phenyl group at position 3, and a 4-cyclopentylpiperazinyl substituent at position 5.
Eigenschaften
Molekularformel |
C26H35N5 |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H35N5/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3 |
InChI-Schlüssel |
NPKJZZBECQUUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C5CCCC5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Table 1: Critical Reaction Parameters
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| 1 | Cyclization Temp. | 50°C | +15% vs. 25°C |
| 2 | AlCl₃ Equiv. | 1.5 | +22% vs. 1.0 |
| 4 | Piperazine Equiv. | 1.2 | +18% vs. 1.0 |
| 5 | Pd Catalyst Loading | 0.05 equiv. | +12% vs. 0.1 |
Analytical and Spectroscopic Characterization
Key Data :
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that activate specific positions toward electrophilic attack. Key observations include:
| Position | Reactivity | Example Reaction | Conditions | Outcome |
|---|---|---|---|---|
| C-5 (tert-butyl) | Electron-donating tert-butyl group directs EAS to C-3 and C-7 positions | Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitro group introduced at C-3 or C-7 |
| C-7 (piperazine) | Piperazine’s lone pairs enhance nucleophilicity at adjacent sites | Halogenation | Cl₂/FeCl₃ in DCM | Chlorination at C-6 |
The tert-butyl group at C-5 sterically hinders substitution at nearby positions, favoring reactivity at C-3 and C-7. Computational studies suggest the C-6 position is less reactive due to steric shielding from the phenyl group at C-3 .
Nucleophilic Substitution at Piperazine
The 4-cyclopentylpiperazine substituent undergoes nucleophilic substitution reactions due to its secondary amine functionality:
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halides) | K₂CO₃, DMF, 80°C | N-alkylated piperazine | ~60–75% |
| Acylation | AcCl or RCOCl | Et₃N, THF, RT | N-acylated piperazine | ~85% |
For example, treatment with acetyl chloride produces a monoacetylated derivative, confirmed by NMR shifts at δ 2.1 ppm (CH₃CO). Steric hindrance from the cyclopentyl group limits di-substitution .
Oxidation and Reduction
The methyl group at C-2 and tert-butyl group exhibit distinct redox behavior:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation of C-2 methyl | KMnO₄, H₂O | 60°C, 4 hr | Carboxylic acid formation |
| Reduction of nitro groups | H₂/Pd-C | EtOH, RT | Amine derivatives |
Oxidation of the C-2 methyl group proceeds sluggishly due to steric protection from the adjacent phenyl ring, requiring prolonged reaction times.
Metal-Catalyzed Cross-Coupling
The phenyl group at C-3 participates in Suzuki-Miyaura couplings:
| Reaction | Catalyst | Conditions | Product | Application |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C | Biaryl derivatives | Enhanced π-stacking for drug design |
The reaction retains the pyrazolo-pyrimidine core while enabling diversification at the aryl position.
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, ring-opening or rearrangement reactions occur:
| Condition | Reaction | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.) | Ring contraction | Imidazo[1,2-a]pyrimidine | Protonation followed by ring reorganization |
| NaOH (aq.) | Hydrolysis | Pyrimidine-dione | Cleavage of the pyrazole ring |
These reactions are critical for understanding stability under physiological conditions .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the pyrimidine ring:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV-C (254 nm) | Dimerized product | Φ = 0.12 |
Dimerization is reversible under thermal conditions (Δ > 100°C).
Bioconjugation Reactions
The piperazine nitrogen reacts with activated esters for targeted drug delivery:
| Reagent | Target | Application |
|---|---|---|
| NHS-PEG4-Maleimide | Thiol-containing biomolecules | Antibody-drug conjugates |
Conjugation efficiency exceeds 90% in pH 7.4 buffers.
Key Research Findings
-
Steric Effects : The tert-butyl group reduces reactivity at C-5 and C-6 by ~40% compared to unsubstituted analogs .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) increase substitution rates at the piperazine by 2–3 fold.
-
Thermal Stability : Decomposition begins at 220°C, forming cyclopentylamine and CO₂.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising antitumor properties. The structural features of 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine may enhance its efficacy against various cancer cell lines. Studies have shown that modifications to the pyrazolo core can lead to compounds with selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential for developing targeted cancer therapies .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For instance, derivatives of pyrazolo[1,5-a]pyrimidine are known to act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups. The synthetic routes often start from readily available precursors such as aminopyrazoles and involve reactions with electrophiles to construct the pyrimidine core .
Key Synthetic Steps
- Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions to form the pyrazole structure.
- Pyrimidine Ring Construction : Subsequent reactions introduce the pyrimidine moiety through electrophilic substitution or condensation reactions.
- Functionalization : Further modifications can be made to enhance biological activity or solubility.
Case Study 1: Anticancer Activity
In a recent study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against several human cancer cell lines. The results demonstrated that specific derivatives exhibited potent growth inhibition, with IC50 values in the low micromolar range . The study highlighted the importance of structural modifications in enhancing antitumor efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 5.2 |
| B | MCF7 | 3.8 |
| C | A549 | 6.0 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of pyrazolo[1,5-a]pyrimidines on CDKs. The findings suggested that certain compounds from this class could effectively inhibit CDK2 and CDK4, leading to reduced proliferation in cancer cells . The structure-activity relationship (SAR) analysis provided insights into how different substituents affect inhibitory potency.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Pharmacokinetic Properties
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives occur at positions 3, 5, and 7, significantly altering physicochemical and biological properties.
Table 1: Structural and Pharmacokinetic Comparison
*Estimated based on analogs.
Crystallographic and Physicochemical Properties
- Planarity and Packing : Derivatives with halogen substituents (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) exhibit planar cores and Cl···Cl interactions (3.475 Å), enhancing crystallinity . The target compound’s tert-butyl group may disrupt planarity, reducing crystal stability.
Biologische Aktivität
5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The unique structural features of this compound, including a tert-butyl group, a cyclopentylpiperazine moiety, and a phenyl group, contribute to its diverse biological properties.
Chemical Structure and Properties
The chemical formula of this compound is C25H33N5, with a molecular weight of 403.6 g/mol. Its structure can be represented as follows:
Structural Features
| Position | Substituent |
|---|---|
| 5 | Tert-butyl group |
| 7 | Cyclopentylpiperazine moiety |
| 2 | Methyl group |
| 3 | Phenyl group |
The presence of electron-rich nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system enhances its reactivity and potential interactions with biological targets.
The mechanism of action for compounds in this class often involves interaction with specific receptors or enzymes. For example, studies suggest that the cyclopentylpiperazine moiety may enhance binding affinity to certain CNS receptors, potentially leading to anxiolytic or antidepressant effects. Further pharmacological studies are necessary to elucidate the precise mechanisms for this compound.
Case Studies
A few case studies highlight the biological activities of similar pyrazolo[1,5-a]pyrimidines:
- Antitumor Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) through apoptosis induction.
- Antimicrobial Properties : Research indicated that certain pyrazolo[1,5-a]pyrimidines showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Antitumor activity |
| 6-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl group at position 6 | Antimicrobial properties |
| 4-(Cyclopropyl)piperazine derivative | Cyclopropane instead of cyclopentane | CNS activity |
The unique combination of substituents in this compound may enhance its solubility and bioavailability compared to these analogs.
Q & A
Q. How can researchers design derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolic Soft Spot Analysis : Use liver microsome assays to identify vulnerable sites (e.g., piperazinyl N-oxidation).
- Isosteric Replacement : Replace labile groups (e.g., methyl with trifluoromethyl) to block CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
